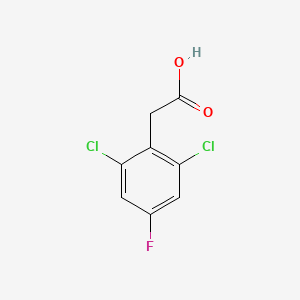

2,6-Dichloro-4-fluorophenylacetic acid

Description

Properties

IUPAC Name |

2-(2,6-dichloro-4-fluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2FO2/c9-6-1-4(11)2-7(10)5(6)3-8(12)13/h1-2H,3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYYJGBRXHSGOBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)CC(=O)O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of 4-Fluorophenylacetic Acid

A two-step chlorination approach could be adapted from methods used for 2,4-dichlorophenoxyacetic acid synthesis:

- Substrate Preparation : Start with 4-fluorophenylacetic acid.

- Directed Chlorination :

| Parameter | Value |

|---|---|

| Catalyst (FePC) | 0.1% molar ratio |

| Temperature | 75°C |

| Reaction Time | 35–50 min |

| Solvent | Acetic acid/water |

Multi-Step Functionalization

Based on methods for synthesizing 2-(4-fluorophenyl)acetyl chloride, a sequential halogenation strategy could be employed:

- Fluorination : Introduce fluorine at the 4-position via nucleophilic aromatic substitution (e.g., using KF under high-temperature conditions).

- Chlorination :

- Use SOCl₂ or oxalyl chloride in dichloromethane with catalytic DMF to generate the acetyl chloride intermediate.

- Perform electrophilic chlorination at the 2- and 6-positions using Cl₂ gas in the presence of Lewis acids like FeCl₃.

1. Dissolve 4-fluorophenylacetic acid (10 mmol) in DCM.

2. Add oxalyl chloride (12 mmol) and 2 drops DMF.

3. Stir at 0°C for 2 h, then warm to room temperature.

4. Evaporate solvent to obtain 4-fluorophenylacetyl chloride.

5. React with Cl₂ gas (22 mmol) in acetic acid/water with FePC (0.1% mol) at 75°C for 40 min.

Purification and Isolation

Melt crystallization techniques, as described for 2,4-dichloro-5-fluoroacetophenone, could refine the final product:

- Cool the crude mixture to -15°C.

- Seed with pure 2,6-dichloro-4-fluorophenylacetic acid crystals.

- Gradually warm to -8°C to isolate purified crystals.

| Stage | Purity Improvement |

|---|---|

| First Crystallization | 90–95% |

| Second Crystallization | 98–99% |

Analytical Validation

Critical quality control steps include:

- HPLC : Monitor chlorination efficiency and positional isomer formation.

- NMR : Confirm substitution pattern (2,6-dichloro vs. 2,4-dichloro byproducts).

Challenges and Considerations

- Regioselectivity : Ensuring chlorination at the 2- and 6-positions requires precise control of reaction conditions to avoid 3- or 5-position byproducts.

- Catalyst Efficiency : FePC may require optimization to prevent over-chlorination.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-fluorophenylacetic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The acetic acid moiety can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylacetic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Pharmaceutical Applications

DCFPA has been investigated for its potential as a precursor in drug development. Its unique halogenated structure allows it to interact with biological targets effectively.

- Antimicrobial Activity: Studies have shown that DCFPA exhibits antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.

- Anti-inflammatory Properties: Research indicates that DCFPA may inhibit specific inflammatory pathways, suggesting its use in treating inflammatory diseases.

Agrochemical Applications

DCFPA serves as an important intermediate in the synthesis of various agrochemicals.

- Herbicides: The compound has been explored for its potential use in herbicide formulations due to its ability to inhibit plant growth pathways selectively.

- Pesticides: Its biological activity against pests makes it a valuable component in developing new pest control agents .

Material Science

In material science, DCFPA is utilized as a building block for synthesizing polymers and specialty chemicals.

- Polymer Synthesis: DCFPA can be incorporated into polymer matrices to impart specific properties such as increased thermal stability and chemical resistance.

- Reference Standards in Analytical Chemistry: The compound is also used as a reference standard for analytical methods due to its distinct spectral properties.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on DCFPA's antimicrobial efficacy demonstrated that it inhibited the growth of various bacterial strains, including E. coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was found to be significantly lower than that of conventional antibiotics, highlighting its potential as a novel antimicrobial agent.

Case Study 2: Herbicidal Activity

Research published in the Journal of Pesticide Science evaluated the herbicidal activity of DCFPA against common agricultural weeds. The results indicated that DCFPA effectively reduced weed biomass by over 80% at specific concentrations, suggesting promising applications in agricultural weed management .

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-fluorophenylacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in substituent groups, which critically alter electronic, steric, and physicochemical properties:

Physicochemical Properties

Substituent effects on key properties:

| Property | This compound | 2,6-Dichloro-4-(trifluoromethyl)phenylacetic acid | 2,6-Dichloro-4-nitrophenylacetic acid | 2,6-Difluoro-4-methoxyphenylacetic acid |

|---|---|---|---|---|

| Molecular Weight | ~219.0 g/mol | ~283.5 g/mol | ~258.5 g/mol | ~218.1 g/mol |

| Acidity (pKa) | Moderate (~2.8–3.2)* | Lower (~2.5–2.8)* | Very low (~1.8–2.2)* | Higher (~3.5–4.0)* |

| Lipophilicity (LogP) | High (~2.8) | Very high (~3.5) | High (~2.5) | Moderate (~1.9) |

| Solubility | Low in water | Very low in water | Low in polar solvents | Moderate in polar solvents |

*Estimated based on substituent electronic effects. Trifluoromethyl and nitro groups enhance acidity via strong electron withdrawal, while methoxy reduces it through electron donation .

Research Findings and Trends

- Electron-withdrawing groups (e.g., CF₃, NO₂) significantly lower pKa, enhancing acidity and reactivity in esterification or amidation .

- Methoxy groups improve aqueous solubility but reduce metabolic stability, limiting pharmaceutical utility .

- Synthetic efficiency : Trifluoromethyl and nitro analogs require multi-step protocols, whereas methoxy derivatives are more accessible .

Biological Activity

2,6-Dichloro-4-fluorophenylacetic acid (DCFPAA) is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

DCFPAA belongs to the class of halogenated phenylacetic acids, characterized by the presence of chlorine and fluorine substituents on the aromatic ring. Its chemical formula is C9H7Cl2F O2, and it exhibits unique physicochemical properties that influence its biological interactions.

D1 Receptor Modulation

DCFPAA has been identified as a positive allosteric modulator (PAM) of D1 dopamine receptors. This modulation enhances the effects of D1 agonists and endogenous ligands, making it potentially beneficial for treating various neurological disorders such as schizophrenia, ADHD, Parkinson's disease, and Alzheimer's disease . The allosteric mechanism allows for a more nuanced regulation of receptor activity compared to traditional agonists or antagonists.

Cytotoxicity and Antitumor Activity

Recent studies have demonstrated that DCFPAA derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, complexes containing 4-fluorophenylacetic acid showed an average GI50 value of 20 nM across multiple cancer types including colon, breast, and lung cancers. Notably, in the Du145 prostate cancer cell line, one derivative exhibited a GI50 value of 0.7 nM, highlighting its potency compared to cisplatin .

Biological Activity Data

The following table summarizes key findings regarding the biological activities associated with DCFPAA and its derivatives:

| Activity | Cell Line | GI50 (nM) | Comparison |

|---|---|---|---|

| Cytotoxicity | Du145 Prostate | 0.7 | 1700-fold more potent than cisplatin |

| Cytotoxicity | Various Cancer Lines | 20 | Average across multiple lines |

| D1 Receptor Modulation | N/A | N/A | Positive allosteric modulation |

Case Studies

- Antitumor Efficacy : In a study assessing the cytotoxicity of DCFPAA derivatives on various cancer cell lines, it was found that these compounds elicited robust antitumor effects. The most effective compound demonstrated a GI50 significantly lower than that of established chemotherapeutics like cisplatin .

- Neurological Applications : Research indicates that DCFPAA's role as a D1 PAM could offer new therapeutic avenues for cognitive enhancement in neurodegenerative diseases. Its ability to potentiate D1 receptor activity may ameliorate cognitive deficits associated with conditions such as schizophrenia and Parkinson's disease .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,6-Dichloro-4-fluorophenylacetic acid, and how can purity be ensured?

- Methodology : Synthesis typically involves halogenation of phenylacetic acid derivatives. For example, nucleophilic aromatic substitution using 2,6-dichloro-4-fluorophenol with chloroacetic acid under alkaline conditions, followed by acidification. Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical. Purity assessment can employ acid-base titration (for carboxylic acid quantification) or HPLC with UV detection (C18 column, mobile phase: acetonitrile/0.1% trifluoroacetic acid) .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodology :

- Structural Confirmation : NMR (¹H/¹³C) in deuterated DMSO to resolve aromatic protons (δ 7.2–7.8 ppm) and carboxylic acid protons (δ 12–13 ppm).

- Purity Analysis : LC-MS/MS with electrospray ionization (ESI) in negative ion mode for detecting trace impurities.

- Thermal Stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition profiles .

Q. How does the compound’s stability vary under different storage conditions?

- Methodology : Conduct accelerated stability studies by storing samples at 25°C/60% RH, 40°C/75% RH, and −20°C. Monitor degradation via HPLC at intervals (0, 1, 3, 6 months). For light sensitivity, expose samples to UV-Vis radiation (ICH Q1B guidelines) and track photodegradation products .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Methodology : Use density functional theory (DFT) to calculate electron density maps and frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Compare with experimental kinetic data (e.g., reaction rates in Suzuki-Miyaura coupling) to validate models .

Q. What environmental interactions occur when this compound is released into aquatic systems?

- Methodology :

- Adsorption Studies : Batch experiments with activated carbon or clay minerals to determine partition coefficients (Kd).

- Degradation Pathways : Use LC-QTOF-MS to identify transformation products under UV irradiation or microbial action (e.g., Pseudomonas spp.).

- Toxicity Assays : Daphnia magna acute toxicity tests (OECD 202) to assess ecological impact .

Q. How can conflicting data on the compound’s solubility in polar solvents be resolved?

- Methodology : Perform systematic solubility studies using the shake-flask method with HPLC quantification. Variables include solvent polarity (water, methanol, DMSO), temperature (10–50°C), and pH (adjusted with NaOH/HCl). Statistical analysis (ANOVA) identifies outliers and validates reproducibility .

Q. What role does this compound play in designing enzyme inhibitors?

- Methodology :

- Molecular Docking : Use AutoDock Vina to simulate binding affinities with target enzymes (e.g., cyclooxygenase-2).

- Kinetic Studies : Measure IC50 values via fluorometric assays (e.g., COX-2 inhibition kits).

- Structure-Activity Relationships (SAR) : Modify substituents (e.g., replacing fluorine with trifluoromethyl) to optimize inhibitory potency .

Q. What challenges arise in scaling up the synthesis of this compound for pilot studies?

- Methodology : Apply process analytical technology (PAT) tools like inline FTIR to monitor reaction progress. Optimize heat/mass transfer using computational fluid dynamics (CFD) simulations. Evaluate solvent recovery via membrane distillation or centrifugal partition chromatography .

Methodological Notes

- Data Interpretation : Cross-reference experimental results with theoretical models (e.g., DFT for reaction mechanisms) to resolve contradictions .

- Quality Control : Adopt ICH guidelines for analytical method validation (precision, accuracy, LOD/LOQ) .

- Environmental Compliance : Follow OECD protocols for biodegradation and ecotoxicity testing to align with regulatory standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.